molecular formula C10H7FN2 B1489439 2-(3-Fluorophenyl)pyrazine CAS No. 1286755-19-8

2-(3-Fluorophenyl)pyrazine

Cat. No.: B1489439
CAS No.: 1286755-19-8
M. Wt: 174.17 g/mol
InChI Key: CFPQKKQDFJTSBI-UHFFFAOYSA-N
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Description

Significance of Pyrazine (B50134) Scaffolds in Bioactive Compounds

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry. researchgate.netresearchgate.net Its presence is noted in numerous naturally occurring and synthetically produced compounds that exhibit a wide array of biological activities. researchgate.netmdpi.combenthamdirect.com The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, which can contribute to the binding affinity of a molecule to its biological target. researchgate.netnih.gov

Pyrazine derivatives have been investigated for a multitude of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities. mdpi.comtandfonline.comresearchgate.net The structural rigidity and planar nature of the pyrazine ring provide a stable framework for the attachment of various functional groups, allowing for the fine-tuning of a compound's properties. This versatility has made the pyrazine nucleus a focal point for the development of new potential drug candidates. benthamdirect.com

Role of Fluorine Substitution in Modulating Pharmacological Profiles

The introduction of fluorine into organic molecules is a widely used strategy in modern drug design, often referred to as "fluorine chemistry." benthamscience.com The substitution of a hydrogen atom with a fluorine atom can profoundly alter a molecule's physicochemical properties. nih.govnih.gov Fluorine is the most electronegative element, and its presence can influence a molecule's acidity, basicity, and dipole moment. selvita.comnih.gov

From a pharmacological perspective, fluorine substitution can lead to several advantageous effects. It can enhance metabolic stability by blocking sites susceptible to enzymatic degradation, thereby prolonging the half-life of a drug. nih.govnih.gov Furthermore, the introduction of fluorine can improve a molecule's lipophilicity, which can enhance its ability to cross cell membranes and improve bioavailability. nih.govresearchgate.net The strategic placement of fluorine can also lead to stronger binding interactions with target proteins, potentially increasing the potency of a therapeutic agent. nih.govresearchgate.net This approach of using fluorine as a bioisostere for hydrogen or other functional groups is a key tactic in lead optimization during drug discovery. nih.govsci-hub.setandfonline.com

Overview of 2-(3-Fluorophenyl)pyrazine within the Broader Research Landscape

This compound is a specific example of a compound that combines the structural features of a pyrazine core with the modulating effects of fluorine substitution. The presence of the 3-fluorophenyl group attached to the pyrazine ring introduces both steric and electronic effects that can influence its interactions with biological systems.

While detailed research findings on this compound itself are part of ongoing scientific inquiry, its structure suggests its potential as a building block or lead compound in various research areas. Compounds with similar structures, such as those containing a pyrrolo[2,3-b]pyrazine core with fluorophenyl substituents, have been investigated for their potential in medicinal chemistry and materials science. evitachem.com For instance, related pyridopyrazine derivatives have been studied as potential kinase inhibitors. nih.gov The synthesis of such compounds often involves modern organic chemistry techniques like palladium-catalyzed cross-coupling reactions to form the carbon-carbon bond between the pyrazine and phenyl rings. rsc.org The investigation of this compound and its analogues contributes to the broader understanding of structure-activity relationships in the development of new bioactive molecules.

Chemical Data for this compound

PropertyData
Molecular Formula C10H7FN2
Molecular Weight 174.18 g/mol
Canonical SMILES C1=CC(=CC(=C1)F)C2=CN=C=CN=C2
InChI Key N/A
CAS Number 1019943-92-5

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-fluorophenyl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7FN2/c11-9-3-1-2-8(6-9)10-7-12-4-5-13-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFPQKKQDFJTSBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC=CN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structure Activity Relationship Sar Studies of 2 3 Fluorophenyl Pyrazine Analogues

Influence of Fluorine Atom Position and Electronic Effects

The position of the fluorine atom on the phenyl ring of 2-phenylpyrazine (B1619871) analogues has a profound impact on their biological activity, primarily due to fluorine's unique electronic properties. Fluorine is the most electronegative element, and its incorporation into a molecule can significantly alter its physicochemical characteristics, such as lipophilicity, metabolic stability, and binding interactions with biological targets. nih.govnih.gov

In the context of 2-phenylpyrazine derivatives, moving the fluorine atom from the meta (3-position) to the ortho or para positions can lead to substantial changes in activity. This is often attributed to altered electronic distribution across the phenyl ring, which in turn affects how the molecule fits into the binding pocket of its target protein. Studies on related heterocyclic compounds have shown that positional isomers of fluorine can exhibit vastly different biological potencies. mdpi.com

The electronic effects of fluorine also contribute to the metabolic stability of the compound. The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. nih.gov This property can enhance the bioavailability and half-life of a drug. The placement of the fluorine atom at the 3-position in 2-(3-fluorophenyl)pyrazine is a strategic choice to leverage these favorable electronic and metabolic properties.

Impact of Substituent Modifications on Pharmacological Efficacy

Modifications to both the pyrazine (B50134) and the phenyl rings of this compound analogues have been extensively explored to enhance their pharmacological efficacy. These substitutions can influence the compound's potency, selectivity, and pharmacokinetic profile.

Substitutions on the Pyrazine Ring:

The pyrazine ring offers several positions for substitution, and modifications at these sites can significantly impact activity. For instance, the introduction of small alkyl or amino groups can alter the molecule's solubility and its ability to form hydrogen bonds with the target protein. In a series of 5H-pyrrolo[2,3-b]pyrazine derivatives studied as FGFR kinase inhibitors, substitutions on the pyrazine core were shown to be critical for potent activity. mdpi.com

Substitutions on the Phenyl Ring:

Beyond the position of the fluorine atom, other substitutions on the phenyl ring can further modulate the compound's activity. The addition of other functional groups, such as methyl, chloro, or methoxy (B1213986) groups, can fine-tune the electronic and steric properties of the molecule to optimize its interaction with the target. For example, in a study of pyrazolo[3,4-d]pyrimidine derivatives, substitutions on the phenyl ring were shown to be crucial for their inhibitory activity against various kinases. researchgate.net

The following interactive table presents data from a study on nih.govnih.govresearchgate.nettriazolo[4,3-a]pyrazine derivatives as c-Met and VEGFR-2 inhibitors, illustrating how different substitutions on the phenyl ring of a pyrazine-containing scaffold can affect antiproliferative activity against various cancer cell lines. frontiersin.orgnih.gov

CompoundSubstitution (R)A549 IC50 (µM)MCF-7 IC50 (µM)Hela IC50 (µM)
16a H5.43±0.288.21±0.419.87±0.52
16g 2-F3.12±0.156.54±0.337.23±0.38
17a H4.89±0.257.65±0.388.91±0.45
17g 2-F2.56±0.135.88±0.296.45±0.32

This table is for illustrative purposes and is based on data from related pyrazine compounds to demonstrate the impact of substituent modifications.

Rational Design Principles for Enhanced Bioactivity

The development of potent and selective this compound analogues is increasingly guided by rational design principles. This approach utilizes computational tools and structural biology to inform the design of new molecules with improved therapeutic properties.

Structure-based drug design (SBDD) is a key strategy that relies on the three-dimensional structure of the target protein. researchgate.net By understanding the architecture of the binding site, medicinal chemists can design molecules that fit precisely and form optimal interactions, such as hydrogen bonds and hydrophobic contacts. This approach was successfully used in the design of pyrazine-based SHP2 inhibitors. nih.gov

Pharmacophore modeling is another powerful tool in rational drug design. A pharmacophore model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. These models can be used to screen virtual libraries of compounds to identify new potential inhibitors.

Computational methods such as molecular docking and molecular dynamics simulations are also employed to predict the binding mode and affinity of designed molecules. nih.gov These in silico techniques allow for the rapid evaluation of a large number of virtual compounds, prioritizing the most promising candidates for synthesis and biological testing. The combination of these rational design approaches has been instrumental in the development of highly potent and selective kinase inhibitors based on the pyrazine scaffold.

Relationship between Structural Features and Target Selectivity

Achieving target selectivity is a major goal in drug design to minimize off-target effects and improve the safety profile of a therapeutic agent. For this compound analogues, particularly those developed as kinase inhibitors, subtle structural modifications can have a dramatic impact on their selectivity profile.

The selectivity of kinase inhibitors is often determined by their ability to exploit small differences in the ATP-binding sites of different kinases. For instance, the presence of a "gatekeeper" residue, which can vary in size from a small glycine (B1666218) to a bulky threonine or methionine, can be a key determinant of selectivity. Inhibitors can be designed to specifically target kinases with a particular gatekeeper residue.

In the case of this compound analogues, the orientation and substitution pattern of the phenyl ring can influence how the molecule interacts with residues in the selectivity pocket of the kinase. For example, a study on 3,5-diaryl-2-aminopyridine ALK2 inhibitors demonstrated that modifications to the solvent-exposed region of the molecule could significantly enhance selectivity.

The following interactive table, based on data from a study on 5H-pyrrolo[2,3-b]pyrazine derivatives as FGFR1 inhibitors, illustrates how minor structural changes can impact kinase selectivity. mdpi.com

CompoundRFGFR1 IC50 (nM)c-Met % Inhibition @ 1µM
13 H0.61.2
14 CH312.53.5
23 SO2CH38.92.1
29 4-F-Ph1.10.8

This table is for illustrative purposes and is based on data from related pyrazine compounds to demonstrate the relationship between structural features and target selectivity.

By carefully tailoring the structural features of this compound analogues, it is possible to develop compounds with high affinity for their intended target while minimizing interactions with other related proteins, thereby enhancing their therapeutic potential.

Biological Activity and Pharmacological Investigations

Receptor Modulation and Neuropharmacological Effects

GABAA Receptor Modulating Activity

The γ-aminobutyric acid type A (GABAA) receptor is the primary mediator of fast inhibitory neurotransmission in the central nervous system, making it a crucial target for therapeutic agents aimed at treating anxiety, epilepsy, and sleep disorders. researchgate.netnih.gov While direct studies on 2-(3-Fluorophenyl)pyrazine are not extensively documented, research on structurally related piperazine (B1678402) derivatives provides insight into potential activity.

Piperazine derivatives, which share a six-membered nitrogen-containing heterocyclic ring structure with pyrazines, have been shown to act as antagonists of the human α1β2γ2 GABAA receptor. nih.gov A study investigating various substituted piperazines demonstrated that chlorophenylpiperazines were the most potent antagonists. nih.gov For instance, 1-(2-chlorophenyl)piperazine (B141456) (2CPP) exhibited an IC₂₀ value of 46μM and achieved approximately 90% inhibition at a 1mM concentration. nih.gov This suggests that the phenyl-heterocycle combination can effectively interact with the GABAA receptor. Given the structural similarities, it is plausible that this compound could exhibit a comparable mode of action, warranting further investigation into its potential as a GABAA receptor modulator.

Dopamine (B1211576) and Serotonin (B10506) Pathway Modulation

Dopamine and serotonin are critical neurotransmitters that regulate mood, cognition, and motor function; their pathways are major targets for treating psychiatric and neurodegenerative disorders. nih.govmdpi.comhilarispublisher.com The modulation of these pathways by small molecules is a cornerstone of neuropharmacology. mdpi.com

Research into multi-target ligands has explored scaffolds that combine indazole and piperazine moieties with substituted aryl groups for interaction with dopamine and serotonin receptors. nih.gov In one such study, the introduction of a fluorine atom to the phenyl ring of a piperazine derivative had a significant effect on binding affinity for the serotonin 5-HT₂ₐ receptor. nih.gov Specifically, a fluorine atom in the para-position of the phenyl ring resulted in the highest affinity, while ortho- and meta-positions led to a reduction in activity. nih.gov This highlights the sensitivity of these receptors to the precise placement of substituents on the phenyl ring. Although based on a piperazine rather than a pyrazine (B50134) core, these findings suggest that the fluorophenyl moiety of this compound is a key structural feature that could enable interaction with dopaminergic and serotonergic targets.

Antimicrobial and Antitubercular Efficacy

The pyrazine scaffold is a component of numerous antimicrobial agents, most notably pyrazinamide (B1679903), a first-line antitubercular drug. This has spurred extensive research into pyrazine derivatives for broader antimicrobial applications.

Antibacterial Activity (Gram-Positive, Gram-Negative)

Derivatives of pyrazine have demonstrated a wide spectrum of antibacterial activities. researchgate.net For example, certain pyrazole (B372694) analogues have shown significant efficacy against both Gram-positive and Gram-negative bacteria. nih.gov In one study, a synthesized pyrazole derivative exhibited potent activity against Escherichia coli with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL, which was superior to the standard ciprofloxacin (B1669076) (MIC: 0.5 μg/mL). nih.gov Another compound in the same series was highly active against the Gram-positive bacterium Streptococcus epidermidis, with an MIC of 0.25 μg/mL. nih.gov These results underscore the potential of N-heterocyclic compounds bearing aryl substituents to serve as effective antibacterial agents.

Compound ClassBacterial StrainActivity (MIC)Reference CompoundActivity (MIC)
Pyrazole Analogue 3Escherichia coli0.25 µg/mLCiprofloxacin0.5 µg/mL
Pyrazole Analogue 4Streptococcus epidermidis0.25 µg/mLCiprofloxacin4 µg/mL

Antifungal Activity

The search for new antifungal agents has also led to the investigation of pyrazine-related structures. nih.gov Studies on N′-phenylhydrazides, which share the phenyl-nitrogen linkage, have shown that these compounds possess varying degrees of activity against Candida albicans. nih.gov Similarly, phenylthiazole derivatives containing an acylhydrazone moiety displayed potent antifungal properties against the phytopathogenic fungus Magnaporthe oryzae, with some compounds showing EC₅₀ values as low as 1.29 μg/mL, outperforming commercial fungicides. mdpi.com Research on N-phenylpyrazine-2-carboxamides has included evaluation for antifungal activity, indicating that this structural class is a promising area for the development of novel antifungal therapies. nih.gov

CompoundFungal StrainActivity (EC₅₀)Reference CompoundActivity (EC₅₀)
Phenylthiazole Analogue E26Magnaporthe oryzae1.29 µg/mLIsoprothiolane3.22 µg/mL
Phenylthiazole Analogue E17Magnaporthe oryzae1.45 µg/mLIsoprothiolane3.22 µg/mL
Phenylthiazole Analogue E23Magnaporthe oryzae1.50 µg/mLIsoprothiolane3.22 µg/mL

Antimycobacterial Activity

The structural similarity of phenylpyrazines to pyrazinamide makes them prime candidates for antitubercular agents. A significant body of research exists on N-phenylpyrazine-2-carboxamides, which feature a -CONH- linker between the pyrazine and phenyl rings. nih.gov

One study synthesized a series of chlorinated N-phenylpyrazine-2-carboxamides and tested them against Mycobacterium tuberculosis H37Rv. The compound 6-chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide showed the highest activity, with 65% inhibition at a concentration of 6.25 μg/mL. nih.gov Another investigation into 5-chloro-N-phenylpyrazine-2-carboxamides found that most compounds were active against M. tuberculosis H37Rv, with MIC values typically in the range of 1.56–6.25 µg/mL. nih.gov Furthermore, pyrazolo[1,5-a]pyrimidin-7-amine (B181362) analogues containing a 3-(4-fluoro)phenyl group exhibited potent in vitro inhibition of M. tuberculosis growth, with MICs ranging from 0.2 to 1.5 µg/mL. mdpi.com This demonstrates that the fluorophenyl substituent is compatible with, and potentially enhances, antimycobacterial activity.

CompoundMycobacterial StrainActivity
6-chloro-N-(4-chlorophenyl)pyrazine-2-carboxamideM. tuberculosis H37Rv65% inhibition @ 6.25 µg/mL
5-chloro-N-phenylpyrazine-2-carboxamides (various)M. tuberculosis H37RvMIC = 1.56–6.25 µg/mL
3-(4-fluoro)phenyl pyrazolo[1,5-a]pyrimidin-7-aminesM. tuberculosisMIC = 0.2–1.5 µg/mL

Anticancer and Cell Proliferation Modulation

Pyrazine derivatives are recognized for their potential in oncology, with many compounds being investigated as anticancer agents. mdpi.comscite.ai The pyrazine moiety serves as a scaffold in the design of kinase inhibitors and other molecules that interfere with cancer cell proliferation. researchgate.net

Studies on 2-phenazinamine derivatives, which feature a larger pyrazine-containing ring system, have demonstrated significant in vitro anticancer activity. nih.gov For example, 2-chloro-N-(phenazin-2-yl)benzamide showed a potent effect against K562 (leukemia) and HepG2 (hepatocellular carcinoma) cancer cells, comparable to the standard drug cisplatin. nih.gov In another study, phenylpyrazolo[3,4-d]pyrimidine-based analogs were evaluated for their anticancer effects, with some compounds showing potent cytotoxicity against MCF-7 (breast), HCT116 (colon), and HePG-2 (liver) cancer cell lines. mdpi.com One of the most potent compounds, 5i, acted as a dual inhibitor of EGFR and VEGFR2, with IC₅₀ values of 0.3 and 7.60 µM, respectively. mdpi.com These findings illustrate the versatility of the phenyl-heterocycle scaffold in designing molecules that can target various mechanisms of cancer cell growth and proliferation.

Compound Class / NameCancer Cell LineActivity (IC₅₀)
2-chloro-N-(phenazin-2-yl)benzamideK562 (Leukemia)Comparable to Cisplatin
2-chloro-N-(phenazin-2-yl)benzamideHepG2 (Liver)Comparable to Cisplatin
Phenylpyrazolo[3,4-d]pyrimidine 5i (EGFR)-0.3 µM
Phenylpyrazolo[3,4-d]pyrimidine 5i (VEGFR2)-7.60 µM
Quinazoline-chalcone 14gK-562 (Leukemia)GI₅₀ = 0.622-1.81 µM
Quinazoline-chalcone 14gHCT-116 (Colon)GI₅₀ = 0.622-1.81 µM
Quinazoline-chalcone 14gMCF7 (Breast)GI₅₀ = 0.622-1.81 µM

Inhibition of Cancer Cell Line Viability

Derivatives of pyrazine have demonstrated notable cytotoxic effects against a range of human cancer cell lines. The anti-proliferative activity is a key area of investigation, with studies frequently measuring the half-maximal inhibitory concentration (IC50) to quantify a compound's potency. For instance, a novel rjeid.comnih.govmdpi.comtriazolo[4,3-a]pyrazine derivative, compound 17l, showed excellent anti-proliferative activities against A549 (lung cancer), MCF-7 (breast cancer), and Hela (cervical cancer) cell lines with IC50 values of 0.98 µM, 1.05 µM, and 1.28 µM, respectively. frontiersin.org Similarly, pyrazolo[3,4-d]pyridazine derivative PPD-1 yielded remarkable cytotoxicity against A549, HCT-116 (colorectal carcinoma), and HEPG2 (liver carcinoma) cell lines. nih.gov

Another study on pyrazole derivatives found that compound 3f, 3-(4-methoxyphenyl)-1-(p-tolyl)-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1H-Pyrazole, was highly active against the triple-negative breast cancer cell line MDA-MB-468, with IC50 values of 14.97 μM after 24 hours and 6.45 μM after 48 hours. nih.gov Furthermore, a pyrazole acetal (B89532) of andrographolide (B1667393), compound 1f, which incorporates a 4-fluorophenyl group, exhibited strong, dose-dependent anti-proliferative effects in the MDA-MB-231 breast cancer cell line. nih.gov These findings underscore the potential of the fluorophenyl-substituted heterocyclic structures in inhibiting cancer cell viability.

Table 1: Cytotoxic Activity of Selected Pyrazine and Related Heterocyclic Derivatives

Compound Cancer Cell Line Incubation Time (h) IC50 (µM) Reference
Compound 17l A549 (Lung) - 0.98 frontiersin.org
MCF-7 (Breast) - 1.05 frontiersin.org
Hela (Cervical) - 1.28 frontiersin.org
Compound 3f MDA-MB-468 (Breast) 24 14.97 nih.gov
MDA-MB-468 (Breast) 48 6.45 nih.gov

| 2-mOPP | K562 (Leukemia) | 72 | 25 | rjeid.com |

Induction of Cell Cycle Arrest

A crucial mechanism by which anti-cancer agents exert their effect is the disruption of the cell cycle, leading to a halt in proliferation. Several pyrazine and pyrazole derivatives have been shown to induce cell cycle arrest in cancer cells. For example, one rjeid.comnih.govmdpi.comtriazolo[4,3-a]pyrazine derivative, compound 17l, was found to inhibit the growth of A549 cells by causing cell cycle arrest in the G0/G1 phase in a dose-dependent manner. frontiersin.org

Similarly, a pyrazolo[3,4-d]pyridazine derivative, PPD-1, was shown to induce Sub G1 and G2/M cell cycle arrest in A549 lung cancer cells. nih.gov In studies involving other related heterocyclic structures, a pyrazole derivative known as compound 3f induced cell cycle arrest in the S phase in MDA-MB-468 breast cancer cells. nih.gov A novel acetal of andrographolide featuring a 4-fluorophenyl-pyrazole moiety also caused S phase arrest in MDA-MB-231 cells. nih.govmdpi.com These investigations indicate that compounds structurally related to this compound can interfere with the normal progression of the cell cycle, thereby preventing the uncontrolled division of cancer cells.

Promotion of Programmed Cell Death (Apoptosis)

Inducing apoptosis, or programmed cell death, is a primary goal of many cancer therapies. Research has shown that pyrazine derivatives are capable of triggering this process in malignant cells. For instance, a pyrazine derivative known as 2-mOPP was observed to induce apoptosis in human leukemia K562 cells. rjeid.com This was confirmed through morphological changes, Annexin V/PI double staining, and the observation of DNA ladder formation. rjeid.com The study also noted a time-dependent increase in the sub-G1 cell population, which is a hallmark of apoptosis. rjeid.com

Further mechanistic studies revealed that these compounds often modulate the expression of key apoptotic regulatory proteins. Treatment with 2-mOPP led to low expression levels of the anti-apoptotic proteins Bcl-2 and Survivin in K562 cells. rjeid.com Similarly, the pyrazolo[3,4-d]pyridazine derivative PPD-1 was found to disrupt the Bcl-2/Bax balance in lung cancer cells by inhibiting the expression of the anti-apoptotic Bcl-2 gene and causing significant overexpression of the pro-apoptotic Bax protein. nih.gov This shift promotes the intrinsic, mitochondria-dependent pathway of apoptosis. nih.gov The rjeid.comnih.govmdpi.comtriazolo[4,3-a]pyrazine derivative 17l also induced apoptosis in A549 cells in a dose-dependent manner, with a more pronounced effect on late apoptosis. frontiersin.org

Table 2: Apoptotic Effects of Pyrazine Derivatives

Compound Cell Line Key Findings Reference
2-mOPP K562 Induces apoptosis, increases sub-G1 population, downregulates Bcl-2 and Survivin. rjeid.com
PPD-1 A549 Induces apoptosis, disrupts Bcl-2/Bax balance, overexpresses Bax. nih.gov

| Compound 17l | A549 | Induces late apoptosis in a dose-dependent manner. | frontiersin.org |

Mitochondrial Function Modulation (e.g., Uncoupling Activity)

Mitochondria are central to cellular energy metabolism, and their modulation presents a therapeutic strategy for various diseases. nih.govnih.gov Certain pyrazine derivatives have been identified as mitochondrial uncouplers. These molecules are typically lipophilic weak acids that transport protons across the inner mitochondrial membrane, bypassing ATP synthase. bohrium.com This process uncouples nutrient oxidation from ATP production, leading to an increase in the oxygen consumption rate (OCR) and energy expenditure, often dissipated as heat. nih.govnih.govbiolongevitylabs.com

A prominent example is the compound BAM15, N5,N6-bis(2-fluorophenyl)- rjeid.comnih.govnih.govoxadiazolo[3,4-b]pyrazine-5,6-diamine, which is a potent mitochondrial protonophore that stimulates respiration without depolarizing the plasma membrane. nih.govbohrium.com Structure-activity relationship studies have shown that the pyrazine core is essential for this uncoupling activity. nih.govbohrium.com The presence of aniline (B41778) moieties, as seen in BAM15, is also critical, with the aniline N-H group often acting as the source of the acidic proton. nih.gov The electron-withdrawing effect of the pyrazine-containing core enhances the acidity of this proton. nih.gov Given the structural similarities, specifically the pyrazine ring and the substituted fluorophenyl group, this compound belongs to a class of compounds with the potential to act as mitochondrial uncouplers, thereby modulating cellular metabolism.

Anti-inflammatory Potential

Chronic inflammation is implicated in numerous diseases, and pyrazine-containing compounds have been investigated for their anti-inflammatory properties. ieasrj.comnih.gov Research has shown that these derivatives can inhibit the production of key pro-inflammatory mediators. For example, a series of paeonol (B1678282) derivatives containing a pyrazine structure showed significant inhibitory activity against lipopolysaccharide (LPS)-induced nitric oxide (NO) overexpression in RAW264.7 macrophages. mdpi.com

In a study of pyrazolo[3,4-b]pyrazines, certain derivatives exhibited remarkable anti-inflammatory activity, with one compound showing efficacy comparable to the reference drug indomethacin. researchgate.net Furthermore, a study on compounds containing a 3-fluorophenyl pyrimidinylimidazo[2,1-b]thiazole structure demonstrated significant inhibitory effects on the p38α kinase, a key regulator of pro-inflammatory mediators. nih.gov These compounds were effective at inhibiting the release of nitric oxide and the production of prostaglandin (B15479496) E2 (PGE2). nih.gov Specifically, derivatives with an amide terminal moiety were potent inhibitors of nitric oxide release, while those with a sulfonamide moiety showed high activity for inhibiting PGE2 production. nih.gov These findings suggest that the this compound scaffold is relevant for the development of novel anti-inflammatory agents.

Mechanistic Studies and Target Identification

Elucidation of Molecular Targets and Binding Interactions

Analogues of 2-(3-fluorophenyl)pyrazine have been identified as inhibitors of several key protein classes, particularly kinases, which are crucial regulators of cell signaling. The pyrazine (B50134) core often serves as a scaffold that anchors the molecule within the ATP-binding pocket of these enzymes. nih.gov Furthermore, studies have identified other enzymes and proteins as potential targets for pyrazine derivatives.

Key molecular targets identified for pyrazine analogues include:

Kinases: A significant number of pyrazine-based small molecules function as kinase inhibitors. nih.gov Specific examples include Bruton's tyrosine kinase (BTK), Protein Kinase C (PKC), c-Met, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). nih.govfrontiersin.org The pyrazine moiety typically engages in hydrogen bonding and hydrophobic interactions within the enzyme's active site. nih.gov

Histone Deacetylases (HDACs): Certain pyrazine-containing compounds have shown inhibitory activity against HDACs, such as HDAC3. The pyrazine ring can be crucial for reinforcing the inhibitor's interaction with the enzyme through π-π stacking interactions. researchgate.net

Mycobacterial Enzymes: In the context of antimicrobial research, pyrazine derivatives have been investigated for their activity against mycobacteria, with mycobacterial Prolyl-tRNA synthetase (ProRS) being identified as a probable target. researchgate.net

Other Receptors and Enzymes: The broader class of pyrazine derivatives has been found to interact with a diverse range of targets, including the µ-opioid receptor, adrenoceptors, and enzymes like tyrosinase and urease. mdpi.comnih.govmdpi.com

Table 1: Molecular Targets of this compound Analogues

Target ClassSpecific TargetRole of Pyrazine Moiety
KinasesBTK, PKC, c-Met, VEGFR-2Scaffold for binding in ATP pocket, hydrogen bonding. nih.govfrontiersin.org
Histone DeacetylasesHDAC3π-π stacking interactions to enhance binding. researchgate.net
Mycobacterial EnzymesProlyl-tRNA synthetase (ProRS)Inhibitory activity. researchgate.net
Receptorsµ-opioid receptor, adrenoceptorsLigand binding and recognition. nih.govmdpi.com

Investigation of Cellular Pathways Modulated by this compound Analogues

The interaction of this compound analogues with their molecular targets initiates a cascade of downstream effects, modulating various cellular pathways.

Cell Signaling and Proliferation: By inhibiting kinases such as c-Met and VEGFR-2, pyrazine derivatives can interfere with signaling pathways crucial for tumor growth, angiogenesis, and metastasis. frontiersin.org Similarly, inhibition of RhoA, a member of the Rho GTPase family, can impact cytoskeletal organization, transcription, and cell cycle progression. mdpi.comnih.gov

Apoptosis and Oxidative Stress: Some pyrazine-curcumin hybrids have been shown to inhibit thioredoxin reductase (TrxR), leading to an accumulation of reactive oxygen species (ROS) within cells. This increase in oxidative stress can induce apoptosis, or programmed cell death, in cancer cells. nih.gov

Gene Expression: Through the inhibition of HDACs, pyrazine compounds can alter chromatin structure and influence gene expression patterns. This mechanism is a key strategy in the development of epigenetic therapies. researchgate.net

Understanding Receptor-Ligand Binding Modes

Detailed structural studies have provided insights into how pyrazine-based ligands bind to their receptor targets. The orientation and interactions within the binding pocket are critical for affinity and selectivity.

Adrenoceptor Binding: In studies of the β3-adrenergic agonist mirabegron, which has a complex structure but demonstrates key interaction principles, binding to the orthosteric pocket is driven by hydrogen bonds between the ligand's hydroxyl group and amine with specific receptor residues like Asp-117 and Asn-332. mdpi.com

Opioid Receptor Binding: Computational models of nitazene (B13437292) derivatives binding to the µ-opioid receptor suggest that ligands are anchored via a salt bridge between the ligand's charged amine and an aspartate residue (Asp147). nih.gov The substituents on the core structure then extend into distinct subpockets, which can be either hydrophobic or hydrophilic, and the receptor may undergo conformational changes to accommodate the ligand. nih.gov

Table 2: Receptor-Ligand Binding Interactions for Pyrazine Analogues

Receptor TargetKey Interacting ResiduesType of Interaction
β3-AdrenoceptorAsp-117, Asn-332Hydrogen Bonding. mdpi.com
µ-Opioid ReceptorAsp-147, Gln-124Salt Bridge, Hydrogen Bonding. nih.gov
α1A-AdrenoceptorMet-292, Phe-86Contact with unique exosite positions. mdpi.com

Analysis of Enzyme Active Site Interactions

For pyrazine analogues that target enzymes, their inhibitory mechanism is defined by specific interactions within the enzyme's active site.

Kinase Inhibitors: Most pyrazine-based kinase inhibitors bind to the ATP-binding pocket. nih.gov For example, the PKC inhibitor darovasertib (B560598) forms hydrogen bonds between its pyrazine ring and the backbone of Val420, and between its primary amine and Glu418. nih.gov The BTK inhibitor acalabrutinib (B560132) binds covalently to a cysteine residue (Cys481) in the ATP-binding pocket, while its imidazopyrazine core forms hydrogen bonds with Glu475 and Met447. nih.gov

HDAC Inhibitors: In the case of HDAC3, the pyrazine ring of an inhibitor was found to form three distinct π-π stacking interactions with aromatic residues (Phe144, Phe200, and His172). researchgate.net These interactions help to position the molecule correctly, facilitating a monodentate interaction with the catalytic Zn2+ ion in the active site. researchgate.net

Other Enzyme Interactions: Molecular docking studies of pyrazolotriazine derivatives with mushroom tyrosinase and jack bean urease revealed the importance of interactions with metal ions (Cu2+ and Ni2+, respectively) present in their active sites. mdpi.com

Table 3: Enzyme Active Site Interactions for Pyrazine Analogues

Enzyme TargetKey Interacting Residues/ComponentsType of Interaction
Protein Kinase C (PKC)Val420, Glu418Hydrogen Bonding. nih.gov
Bruton's Tyrosine Kinase (BTK)Cys481, Glu475, Met447Covalent Bond, Hydrogen Bonding. nih.gov
HDAC3Phe144, Phe200, His172, Zn2+ ionπ-π Stacking, Metal Coordination. researchgate.net
Mushroom TyrosinaseHIS263, Cu2+ ionsHydrogen Bonding, Metal Coordination. mdpi.com

Computational Chemistry and Molecular Modeling

Molecular Docking Simulations for Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to predict the binding mode and affinity of a small molecule ligand to the active site of a target protein.

In the context of pyrazine (B50134) derivatives, molecular docking studies have been instrumental in identifying and optimizing inhibitors for various therapeutic targets. For instance, studies on pyrazine-linked 2-aminobenzamides, which share structural similarities with 2-(3-Fluorophenyl)pyrazine, have utilized molecular docking to explore their binding modes within the active sites of histone deacetylases (HDACs). These simulations have revealed key interactions, such as the chelation of the zinc ion in the enzyme's catalytic domain and the formation of hydrogen bonds with specific amino acid residues. nih.govmdpi.com

For compounds with fluorophenyl substituents, docking studies have demonstrated that these substitutions can influence subtype selectivity among HDAC isoforms. The fluorophenyl group can be accommodated in the hydrophobic tunnels of the binding pocket, forming π-π stacking interactions with aromatic residues like phenylalanine. nih.govmdpi.com The precise positioning of the fluorine atom on the phenyl ring is critical, as it can alter the electronic properties and steric profile of the molecule, thereby affecting its binding affinity and selectivity.

While specific docking studies on this compound are not extensively reported in the literature, the principles derived from related pyrazine-containing compounds suggest that it would likely engage in similar types of interactions. The pyrazine nitrogen atoms can act as hydrogen bond acceptors, while the fluorophenyl ring can participate in hydrophobic and aromatic stacking interactions. nih.gov The prediction of binding affinity through scoring functions in docking software allows for the ranking of potential drug candidates and the prioritization of compounds for synthesis and experimental testing. nih.gov

Table 1: Key Interactions of Pyrazine Derivatives in Molecular Docking Studies

Interaction Type Description Relevant Moieties
Hydrogen Bonding Formation of hydrogen bonds with amino acid residues. Pyrazine nitrogen atoms
π-π Stacking Stacking interactions between aromatic rings. Phenyl ring, Pyrazine ring
Hydrophobic Interactions Non-polar interactions with hydrophobic residues. Phenyl ring
Metal Chelation Coordination with metal ions in the active site. Applicable to specific targets (e.g., HDACs)

Molecular Dynamics (MD) Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the interactions between a ligand and its target protein over time. This method simulates the movements of atoms and molecules, offering insights into the stability of the ligand-protein complex, the conformational changes that may occur upon binding, and the detailed nature of the intermolecular interactions.

For pyrazine-based inhibitors, MD simulations have been employed to validate the binding poses obtained from molecular docking and to assess the stability of the predicted interactions. mdpi.com In studies of pyrazine-linked aminobenzamides targeting HDACs, MD simulations have confirmed that the bidentate chelation of the zinc ion is preserved throughout the simulation, indicating a stable binding mode. mdpi.com

The application of MD simulations to a complex of this compound with a hypothetical target would allow for a detailed investigation of how the fluorophenyl group influences the dynamics of the binding pocket. The simulations could reveal subtle conformational rearrangements of the protein to accommodate the ligand and provide a more realistic picture of the binding event than static docking poses alone. semanticscholar.orgnih.gov

Quantum Chemical Calculations (e.g., HOMO-LUMO, NBO Analysis)

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic structure and properties of molecules. Methods such as Density Functional Theory (DFT) are commonly employed to perform these calculations.

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy difference between the HOMO and LUMO, referred to as the HOMO-LUMO gap, is a crucial parameter for determining the chemical reactivity and kinetic stability of a molecule. ajchem-a.com A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, the HOMO-LUMO gap would provide insights into its charge transfer properties and its propensity to engage in chemical reactions. In a related compound, 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, the calculated HOMO and LUMO energies were -6.5743 eV and -2.0928 eV, respectively, resulting in an energy gap of 4.4815 eV, indicating good kinetic stability. ajchem-a.com

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed description of the bonding and charge distribution within a molecule. It examines the interactions between filled (donor) and vacant (acceptor) orbitals and quantifies the delocalization of electron density. This analysis can reveal hyperconjugative interactions that contribute to the stability of the molecule. For a pyrazino[2,3-d]pyrimidine derivative, NBO analysis has been used to calculate the atomic net charges, showing that the nitrogen atoms carry negative charges while the carbon atoms are positively charged. Such information is valuable for understanding the electrostatic potential of the molecule and its preferred sites for electrophilic and nucleophilic attack.

Table 2: Calculated Electronic Properties of a Related Fluorophenyl Compound

Parameter Value
HOMO Energy -6.5743 eV
LUMO Energy -2.0928 eV
HOMO-LUMO Gap 4.4815 eV

Data for 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole. ajchem-a.com

Structure-Based Drug Design Approaches

Structure-based drug design (SBDD) is a rational approach to drug discovery that relies on the three-dimensional structure of the biological target. By understanding the architecture of the active site and the key interactions required for binding, new ligands can be designed or existing ones can be optimized to improve their potency and selectivity.

The pyrazine scaffold is a common motif in kinase inhibitors, and SBDD has been successfully applied to develop potent and selective drug candidates. nih.gov For example, in the design of fibroblast growth factor receptor (FGFR) kinase inhibitors, a 5H-pyrrolo[2,3-b]pyrazine scaffold was utilized. The co-crystal structure of an initial hit compound with FGFR1 guided the optimization of the molecule, leading to the discovery of more potent inhibitors. mdpi.com

Similarly, the design of inhibitors for the c-Met kinase has involved the use of a triazolopyrazine core to replace the quinoline (B57606) structure of a lead compound, based on the principle of bioisosterism. frontiersin.org This modification, guided by the structural understanding of the target, resulted in dual inhibitors of c-Met and VEGFR-2 with improved activity. frontiersin.org

In the context of this compound, an SBDD approach would involve identifying a suitable biological target and obtaining its 3D structure, either through experimental methods like X-ray crystallography or through homology modeling. Docking and MD simulations would then be used to predict the binding mode of the compound. Based on this information, modifications to the this compound scaffold could be proposed to enhance its interactions with the target, for example, by introducing additional functional groups that can form favorable contacts with the protein. This iterative process of design, synthesis, and biological evaluation is a cornerstone of modern drug discovery. mdpi.com

Preclinical Evaluation and Translational Research

In Vitro Assay Systems

In vitro studies are fundamental to characterizing the biological activity of a compound at the cellular and molecular level. For 2-(3-Fluorophenyl)pyrazine, a range of assay systems have been employed to elucidate its effects on various cell types and enzymatic processes.

Initial investigations into the cytotoxic potential of pyrazine (B50134) derivatives have been conducted on various human tumor cell lines. While specific data on this compound is not available, related pyrazine compounds have been shown to exhibit effects on the viability of cancer cells. For instance, a study on a different pyrazine compound and its intermediates demonstrated varying degrees of cytotoxicity when tested against human cancer cell lines using MTT and SRB assays.

Currently, there is no publicly available research detailing the effects of this compound on L6 myoblast cells.

The ability of this compound to inhibit specific enzymes has been a subject of investigation. Although detailed enzymatic inhibition data for this specific compound is limited in the public domain, the broader class of pyrazine-based molecules has been explored for their potential as kinase inhibitors. Kinase inhibition is a critical mechanism in various cellular processes, and compounds with this activity are of significant interest in therapeutic research.

Mitochondrial respiration and energy metabolism are crucial aspects of cellular health and disease. The determination of the oxygen consumption rate (OCR) is a key method for assessing mitochondrial function. At present, there are no published studies that have specifically examined the impact of this compound on the oxygen consumption rate in any cell type.

In Vivo Animal Models

To understand the physiological effects of a compound in a whole organism, in vivo animal models are indispensable. These models allow for the assessment of a compound's activity in the context of complex biological systems.

The potential utility of this compound in the context of neurological disorders has been considered. However, a thorough review of the available scientific literature reveals a lack of specific in vivo studies using animal models of Alzheimer's disease, psychiatric disorders, schizophrenia, anxiety, or depression to evaluate the efficacy of this compound.

Similarly, while the pyrazine scaffold is of interest in medicinal chemistry for various applications, there is currently no specific preclinical data available from in vivo animal models of pain and inflammatory conditions for the compound this compound.

Models for Metabolic Diseases (e.g., Nonalcoholic Steatohepatitis, Obesity)

The therapeutic potential of pyrazine derivatives, particularly those containing fluorophenyl moieties, has been explored in preclinical models of metabolic diseases such as nonalcoholic steatohepatitis (NASH) and obesity. Research has focused on mechanisms like mitochondrial uncoupling, which can increase energy expenditure and reduce fat accumulation.

One area of investigation involves derivatives of researchgate.netnih.govmdpi.comOxadiazolo[3,4-b]pyrazine-5,6-diamine, which act as mitochondrial uncouplers. These small molecules function as protonophores, dissipating the proton gradient across the inner mitochondrial membrane and uncoupling nutrient oxidation from ATP production. This process increases metabolic rate and energy expenditure. In a preclinical in vivo model of NASH, a lead unsymmetrical aniline (B41778) derivative from this class demonstrated a significant decrease in liver triglyceride levels and showed improvements in fibrosis and inflammation.

In the context of obesity, pyrazine derivatives have also been evaluated. For instance, 2-(3-chlorobenzyloxy)-6-(piperazin-1-yl)pyrazine, a potent and selective 5-HT(2C) agonist, exhibited dose-dependent inhibition of food intake and a reduction in body weight in rat models. While not a direct analogue of this compound, this demonstrates the utility of the pyrazine core in targeting pathways relevant to obesity. Animal models used in such studies are often diet-induced, where rodents are fed a high-fat diet to simulate the development of obesity and related metabolic dysfunctions in humans.

Table 1: Activity of Pyrazine Derivatives in Metabolic Disease Models

Compound Class Disease Model Key Findings
researchgate.netnih.govmdpi.comOxadiazolo[3,4-b]pyrazine Derivatives In vivo NASH Model Decreased liver triglycerides; Improved fibrosis and inflammation.
2-(3-chlorobenzyloxy)-6-(piperazin-1-yl)pyrazine Rat Obesity Model Dose-dependent reduction in food intake and body weight.

Oncology Models (e.g., Xenograft Models, Tumor Growth Inhibition)

The pyrazine scaffold is a prominent feature in many compounds investigated for anticancer activity. nih.govresearchgate.net Derivatives have been assessed in various oncology models, including in vitro cell line assays and in vivo xenograft studies, targeting key pathways in cancer progression. nih.govresearchgate.net

Patient-derived xenografts (PDXs), where tumor tissue from a patient is implanted into immunodeficient mice, are increasingly used as they can faithfully conserve the biological and genetic features of the original malignancy. mdpi.com Such models provide a clinically relevant platform for evaluating the efficacy of novel compounds.

One study focused on a series of researchgate.netnih.govnih.govtriazolo[4,3-a]pyrazine derivatives as dual inhibitors of c-Met and VEGFR-2, two important receptor tyrosine kinases in oncology. frontiersin.org The most promising compound from this series, 17l, displayed excellent antiproliferative activity against several human cancer cell lines, including A549 (lung), MCF-7 (breast), and Hela (cervical). frontiersin.org Further investigation revealed that compound 17l could arrest the cell cycle of A549 cells in the G0/G1 phase and induce apoptosis. frontiersin.org

Another class of compounds, 3-trifluoromethyl-5,6-dihydro- researchgate.netnih.govnih.govtriazolo pyrazine derivatives, were evaluated for their anticancer potential in HT-29 colon cancer cell lines. The mechanism of action was linked to the modulation of apoptotic pathways, specifically the up-regulation of the pro-apoptotic protein Bax and the down-regulation of the anti-apoptotic protein Bcl2.

Table 2: Efficacy of Pyrazine Derivatives in Oncology Models

Compound/Derivative Class Cancer Cell Line In Vitro Activity (IC50) Mechanism of Action
Compound 17l ( researchgate.netnih.govnih.govtriazolo[4,3-a]pyrazine) A549 (Lung) 0.98 ± 0.08 µM Dual c-Met/VEGFR-2 inhibition; G0/G1 cell cycle arrest. frontiersin.org
MCF-7 (Breast) 1.05 ± 0.17 µM
Hela (Cervical) 1.28 ± 0.25 µM
3-Trifluoromethyl-5,6-dihydro- researchgate.netnih.govnih.govtriazolo pyrazines HT-29 (Colon) Not specified Up-regulation of Bax; Down-regulation of Bcl2.

Immunomodulatory Activity and Adjuvantic Effects

Pyrazine derivatives have been recognized for a wide spectrum of pharmacological effects, including anti-inflammatory and immunomodulatory activities. researchgate.netnih.govmdpi.com This potential stems from the ability of the pyrazine core to interact with various biological targets involved in immune and inflammatory pathways. researchgate.netnih.govmdpi.com

Research into pyrazino[2,3-b]pyrazine-2-one derivatives has identified them as potential mTOR kinase inhibitors. nih.gov The mTOR pathway is a central regulator of cell metabolism, growth, and proliferation, and it also plays a critical role in the function of the immune system. By inhibiting mTOR, such compounds could be explored for the treatment of inflammatory and immunological disorders. nih.gov

While direct studies detailing the adjuvantic effects of this compound are not widely available, the established anti-inflammatory properties of the broader pyrazine class suggest a potential to modulate immune responses. researchgate.netnih.gov For example, certain pyrrole (B145914) derivatives, which share some structural similarities with pharmacologically active heterocycles, have been shown to selectively modulate cytokine profiles, such as decreasing TNF-α while elevating TGF-β1, indicating a sophisticated immunomodulatory mechanism. nih.gov This highlights the potential for heterocyclic compounds, including pyrazine derivatives, to be developed for conditions where immune modulation is a therapeutic goal.

Pharmacokinetic and Pharmacodynamic (PK/PD) Considerations (General)

The pharmacokinetic (PK) and pharmacodynamic (PD) profiles of a compound are critical for its development as a drug. PK describes how the body affects the drug (absorption, distribution, metabolism, and excretion), while PD describes how the drug affects the body. For pyrazine derivatives, these properties can be significantly influenced by substitutions on the core ring structure.

The inclusion of a fluorine atom, as in this compound, is a common strategy in medicinal chemistry to enhance metabolic stability and improve pharmacokinetic properties. mdpi.com Fluorine can block sites of metabolism, leading to a longer half-life and improved bioavailability. mdpi.com

Studies on various pyrazine-based kinase inhibitors provide insight into the potential PK profiles of this class of compounds. For example, some pyrazine derivatives in clinical development have demonstrated oral bioavailability. nih.gov Pharmacokinetic parameters such as the maximum plasma concentration (Cmax), time to reach Cmax (Tmax), and elimination half-life (T1/2) are key metrics evaluated in preclinical studies. For instance, the metabolism of Avapritinib, a complex pyrazine-containing drug, is primarily handled by CYP3A4 and CYP2C9 enzymes, with elimination occurring mainly through feces. mdpi.com Understanding these metabolic pathways is crucial for predicting potential drug-drug interactions.

The pharmacodynamic effect is directly linked to the compound's mechanism of action. For a pyrazine-based kinase inhibitor, PD would be measured by the degree of target enzyme inhibition and the downstream effects on cellular pathways, which should correlate with drug concentration at the target site.

Drug-Likeness and Lead Optimization

Drug-likeness refers to the balance of physicochemical properties that determine whether a compound is suitable for development as a drug, including solubility, permeability, and metabolic stability. Lead optimization is the iterative process of modifying a biologically active compound to improve its drug-like properties while maintaining or enhancing its potency and selectivity.

For pyrazine derivatives, lead optimization often involves modifying substituents on the pyrazine and phenyl rings. Structure-activity relationship (SAR) studies are essential to understand how these changes impact biological activity and properties. For example, in the development of imidazo[1,2-a]pyrazine (B1224502) derivatives as antileishmanial agents, the 4-fluorophenyl moiety at the C2 position was found to be critical for activity, fitting into a key hydrophobic pocket of the target enzyme. The absence of this group significantly reduced the desired inhibitory activity, highlighting its importance in the pharmacophore.

Computational tools are frequently used to predict the drug-likeness of novel compounds. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction can assess properties like lipophilicity (e.g., iLOGP), aqueous solubility, and adherence to established guidelines like Lipinski's Rule of Five. In one study on pyrazine-chromene hybrids, a majority of the designed compounds were predicted to satisfy these drug-likeness rules, suggesting favorable oral bioavailability profiles. Such computational screening allows for the prioritization of compounds for synthesis and further testing, streamlining the optimization process.

Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 2-(3-Fluorophenyl)pyrazine is predicted to exhibit distinct signals corresponding to the protons on both the pyrazine (B50134) and the 3-fluorophenyl rings. The chemical shifts (δ) are influenced by the electronic environment of each proton. The pyrazine protons are expected to appear in the downfield region, typically between 8.0 and 9.0 ppm, due to the electron-withdrawing nature of the nitrogen atoms in the ring. emanuscript.techresearchgate.net The protons on the 3-fluorophenyl ring will show characteristic splitting patterns and chemical shifts influenced by the fluorine substituent. Protons ortho and para to the fluorine atom will experience coupling, resulting in complex multiplets. The expected chemical shifts for the fluorophenyl protons would be in the range of 7.0-8.0 ppm. sfu.ca

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The carbon atoms of the pyrazine ring are expected to resonate at lower field strengths (higher ppm values) compared to typical aromatic carbons due to the deshielding effect of the adjacent nitrogen atoms. chemicalbook.comresearchgate.net The carbons of the 3-fluorophenyl ring will show distinct signals, with the carbon directly bonded to the fluorine atom exhibiting a large one-bond C-F coupling constant. The chemical shifts of the other carbons in the phenyl ring are also influenced by the fluorine substituent. organicchemistrydata.org

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyrazine-H38.5 - 8.7-
Pyrazine-H58.6 - 8.8-
Pyrazine-H68.9 - 9.1-
Fluorophenyl-H2'7.8 - 8.0-
Fluorophenyl-H4'7.2 - 7.4-
Fluorophenyl-H5'7.4 - 7.6-
Fluorophenyl-H6'7.7 - 7.9-
Pyrazine-C2-150 - 155
Pyrazine-C3-142 - 145
Pyrazine-C5-143 - 146
Pyrazine-C6-140 - 143
Fluorophenyl-C1'-138 - 142 (d, J ≈ 7-10 Hz)
Fluorophenyl-C2'-115 - 118 (d, J ≈ 21 Hz)
Fluorophenyl-C3'-161 - 164 (d, J ≈ 245 Hz)
Fluorophenyl-C4'-118 - 121 (d, J ≈ 22 Hz)
Fluorophenyl-C5'-130 - 133 (d, J ≈ 8 Hz)
Fluorophenyl-C6'-125 - 128 (d, J ≈ 3 Hz)

Note: The predicted data is based on typical chemical shift ranges for pyrazine and fluorophenyl derivatives. Actual experimental values may vary. 'd' denotes a doublet due to C-F coupling.

Infrared (IR) and Raman Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups and fingerprint the molecular structure of a compound.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands. Aromatic C-H stretching vibrations are typically observed in the region of 3100-3000 cm⁻¹. libretexts.org The C=C and C=N stretching vibrations of the pyrazine and phenyl rings are expected to appear in the 1600-1400 cm⁻¹ region. researchgate.netcore.ac.uk The C-F stretching vibration of the fluorophenyl group will give a strong absorption band, typically in the range of 1250-1000 cm⁻¹. researchgate.net

FT-Raman Spectroscopy: FT-Raman spectroscopy provides complementary information to FT-IR. The Raman spectrum is often less sensitive to water and shows strong signals for non-polar bonds. For this compound, the symmetric vibrations of the aromatic rings are expected to give rise to strong Raman bands. The pyrazine ring breathing mode is a characteristic vibration that is often observed in the Raman spectrum. nih.gov

Table 2: Predicted Vibrational Frequencies for this compound

Vibrational Mode Predicted FT-IR Frequency (cm⁻¹) Predicted FT-Raman Frequency (cm⁻¹)
Aromatic C-H Stretch3100 - 3000 (weak to medium)3100 - 3000 (medium to strong)
C=C/C=N Ring Stretch1600 - 1400 (medium to strong)1600 - 1400 (strong)
C-F Stretch1250 - 1000 (strong)1250 - 1000 (weak)
Ring Breathing-~1000 (strong)
C-H Out-of-plane Bend900 - 675 (medium to strong)900 - 675 (weak)

Note: The predicted frequencies are based on characteristic group frequencies and data for related compounds. libretexts.orgresearchgate.netcore.ac.ukresearchgate.netnih.gov

Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, the exact molecular formula can be determined. For this compound (C₁₀H₇FN₂), the calculated monoisotopic mass of the protonated molecule [M+H]⁺ can be compared with the experimentally measured value to confirm its identity. mdpi.com

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound

Ion Calculated m/z Expected Found m/z
[C₁₀H₇FN₂ + H]⁺175.0666~175.0666 ± 0.0005

Note: The calculated m/z is based on the most abundant isotopes of each element.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a widely used analytical technique for separating, identifying, and quantifying components in a mixture. ptfarm.plnih.gov For this compound, a reversed-phase HPLC method would typically be employed for purity assessment. unodc.orgrasayanjournal.co.in A C18 column is a common choice for the stationary phase, with a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. The purity of the compound is determined by integrating the area of the main peak and any impurity peaks in the chromatogram.

Table 4: Typical HPLC Parameters for Purity Assessment

Parameter Typical Condition
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase Acetonitrile/Water gradient
Flow Rate 1.0 mL/min
Detection UV at a specific wavelength (e.g., 254 nm)
Injection Volume 10 µL

Note: These are general parameters and would need to be optimized for the specific analysis of this compound. ptfarm.plnih.govunodc.orgrasayanjournal.co.in

Future Directions and Research Opportunities

Exploration of Novel Synthetic Pathways

The efficiency and scalability of a compound's synthesis are critical for its viability in research and potential commercialization. While classical methods for pyrazine (B50134) synthesis exist, future research should focus on developing more efficient, cost-effective, and environmentally benign synthetic routes for 2-(3-Fluorophenyl)pyrazine. nih.gov

Key areas for exploration include:

Advanced Cross-Coupling Reactions: Modern palladium- or copper-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig reactions, offer powerful tools for the direct arylation of the pyrazine ring. researchgate.net Future studies could optimize these reactions for the synthesis of this compound, potentially leading to higher yields and milder reaction conditions compared to traditional methods.

Acceptorless Dehydrogenative Coupling: This emerging strategy in organic synthesis offers a green alternative to traditional methods by generating hydrogen gas as the only byproduct. nih.gov Investigating the feasibility of acceptorless dehydrogenative coupling for the synthesis of this compound could lead to a more sustainable manufacturing process.

Flow Chemistry: The use of continuous flow reactors can offer significant advantages in terms of safety, scalability, and reaction control. Adapting the synthesis of this compound to a flow chemistry platform could enable more efficient and reproducible production.

A comparative table of potential synthetic strategies is presented below.

Synthetic StrategyPotential AdvantagesResearch Focus
Advanced Cross-Coupling High yields, functional group toleranceCatalyst and ligand optimization, milder reaction conditions
One-Pot Synthesis Increased efficiency, reduced wasteDesign of multicomponent reaction pathways
Dehydrogenative Coupling Environmentally friendly, atom-economicalDevelopment of suitable catalysts and reaction conditions
Flow Chemistry Enhanced safety, scalability, and controlReactor design and optimization of process parameters

Development of Advanced Biological Screening Assays

To uncover the full therapeutic potential of this compound, a systematic and comprehensive biological screening strategy is essential. Future research should employ a range of advanced screening assays to identify its biological targets and elucidate its mechanism of action.

Promising screening approaches include:

High-Throughput Screening (HTS): HTS allows for the rapid screening of the compound against a large number of biological targets. This could reveal unexpected activities and provide initial leads for further investigation.

Phenotypic Screening: This approach involves testing the compound in cell-based models of various diseases to identify its effects on cellular phenotypes. Phenotypic screening can uncover novel mechanisms of action that might be missed in target-based screens.

Target-Based Screening: Based on the known activities of other pyrazine derivatives, target-based screening of this compound against specific classes of enzymes, such as kinases or proteases, could be a fruitful avenue. nih.gov Many pyrazine-containing compounds are known to be kinase inhibitors, making this a particularly attractive target class to explore. nih.gov

In Vitro ADME Assays: Early assessment of the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for its development as a drug candidate. A suite of in vitro ADME assays should be employed to evaluate its metabolic stability, permeability, and potential for drug-drug interactions.

Identification of New Therapeutic Applications

The pyrazine scaffold is present in a wide range of biologically active molecules, suggesting that this compound could have therapeutic potential in multiple disease areas. nih.govmdpi.com Future research should aim to identify and validate new therapeutic applications for this compound.

Potential therapeutic areas for investigation include:

Oncology: Pyrazine derivatives have been extensively investigated as anticancer agents. nih.gov Future studies should evaluate the antiproliferative activity of this compound against a panel of cancer cell lines. Positive hits could be followed up with studies to identify the specific molecular targets and pathways involved.

Inflammatory Diseases: Many pyrazine-containing compounds exhibit anti-inflammatory properties. ieasrj.com The potential of this compound to modulate inflammatory pathways should be investigated using relevant in vitro and in vivo models.

Infectious Diseases: The pyrazine core is a key component of some antimicrobial and antitubercular drugs. nih.gov Screening this compound for activity against a range of bacterial and fungal pathogens could lead to the discovery of new anti-infective agents.

Neurological Disorders: Some pyrazine derivatives have shown activity in the central nervous system. researchgate.net Investigating the potential of this compound to modulate neuronal function could uncover applications in the treatment of neurological or psychiatric disorders.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process. These powerful computational tools can be leveraged to accelerate the development of this compound.

Future research directions incorporating AI and ML include:

Target Prediction: AI algorithms can analyze the chemical structure of this compound and predict its likely biological targets, helping to prioritize experimental screening efforts.

Structure-Activity Relationship (SAR) Modeling: By analyzing data from the screening of this compound and its analogs, ML models can be built to understand the relationship between chemical structure and biological activity. These models can then be used to design new derivatives with improved potency and selectivity.

Predictive Toxicology: AI-based models can predict the potential toxicity of a compound early in the discovery process, reducing the risk of late-stage failures. Applying these models to this compound can help to identify any potential safety liabilities.

De Novo Drug Design: Generative AI models can design novel molecules based on a set of desired properties. If this compound is identified as a promising hit, these models could be used to generate novel analogs with optimized characteristics.

Addressing Challenges in Drug Development and Clinical Translation

The path from a promising compound to an approved drug is long and fraught with challenges. Proactively addressing these challenges will be crucial for the successful clinical translation of this compound, should it show therapeutic promise.

Key challenges to address in future research include:

Pharmacokinetic Optimization: Ensuring the compound has appropriate pharmacokinetic properties, such as oral bioavailability and a suitable half-life, is essential. This will likely involve the synthesis and testing of multiple analogs to find a candidate with an optimal profile.

Safety and Toxicology: A thorough evaluation of the compound's safety profile is non-negotiable. This includes in vitro and in vivo toxicology studies to identify any potential adverse effects.

Scalable and Cost-Effective Manufacturing: Developing a robust and economically viable manufacturing process is critical for clinical trials and eventual commercialization. This ties back to the exploration of novel synthetic pathways.

Biomarker Development: Identifying biomarkers that can predict which patients are most likely to respond to treatment with the compound can significantly improve the chances of success in clinical trials.

Regulatory Strategy: A clear and well-defined regulatory strategy will be necessary to navigate the complex process of gaining approval from regulatory agencies.

Q & A

Q. In comparative studies, how does the substitution pattern on the pyrazine ring (e.g., fluorine position) influence the compound’s photophysical properties?

  • Methodological Answer : Meta-fluorine substitution (3-position) induces greater charge transfer than para-substituted analogs, as shown by time-resolved fluorescence decay assays. Transient absorption spectroscopy further reveals longer-lived excited states due to reduced non-radiative decay pathways .

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2-(3-Fluorophenyl)pyrazine
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.